
8-((3-ethoxypropyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((3-ethoxypropyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione, commonly known as EAI045, is a small molecule inhibitor that has been developed as a potential targeted therapy for cancer. This compound has gained significant attention from the scientific community due to its promising anti-tumor activity and potential for use in personalized medicine. In
Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Activity
The compound has been utilized in the synthesis of N-Aminomethyl derivatives of ethosuximide and pufemide anticonvulsants. These derivatives demonstrated antioxidant activity and influenced certain blood coagulation parameters, showcasing a potential for medical application (Hakobyan et al., 2020).
Synthesis of Substituted Pyridines and Purines
The chemical structure has been included in the synthesis of substituted pyridines and purines containing 2,4-thiazolidinedione. The synthesized compounds showed significant biological activities such as effects on triglyceride accumulation and hypoglycemic and hypolipidemic activities in specific mouse models, indicating their potential in therapeutic applications (Kim et al., 2004).
Biological Properties and Applications
Antimicrobial and Antifungal Properties
Research focused on the development of 8-amino-7-(2-hydroxy-2phenylethyl)-3-methylxanthines revealed their potential as antiviral and antimicrobial agents. One specific derivative exhibited higher antimicrobial and antifungal activities against Staphylococcus aureus and Candida albicans compared to reference drugs, which could be pivotal in developing new treatments (Romanenko et al., 2016).
Antiviral and Antihypertensive Activities
Compounds synthesized from the chemical structure showed antiviral and antihypertensive activities, highlighting the compound's potential in developing treatments for viral infections and hypertension. This further underscores the chemical structure's significance in medical research (Nilov et al., 1995).
Crystallographic and Molecular Studies
Crystal Structure Analysis
The molecular and crystal structures of derivatives of the compound have been determined, providing valuable insights into their chemical properties and potential interactions in biological systems. These studies are crucial for understanding the compound's behavior and its applications in various fields, including material science and drug design (Karczmarzyk & Pawłowski, 1997).
Molecular Interaction and Energy Analysis
Quantitative Investigation of Intermolecular Interactions
A detailed quantitative analysis of intermolecular interactions present in derivatives of the compound was performed. The study provided insights into the distribution of interaction energies and suggested potential applications of this class of molecules in new material design (Shukla et al., 2020).
Propiedades
IUPAC Name |
8-(3-ethoxypropylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c1-5-23-8-6-7-16-14-17-12-11(20(14)9-10(2)3)13(21)18-15(22)19(12)4/h2,5-9H2,1,3-4H3,(H,16,17)(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAUFGWOZQMXPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((3-ethoxypropyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


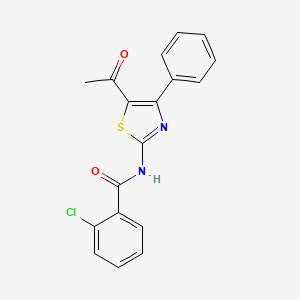
![1-Benzyl-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine](/img/structure/B2644431.png)
![Bicyclo[3.2.1]oct-2-en-8-one](/img/structure/B2644432.png)
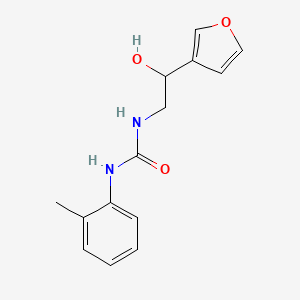
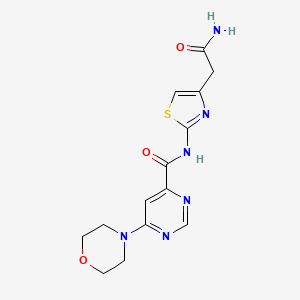
![4-[butyl(methyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2644435.png)
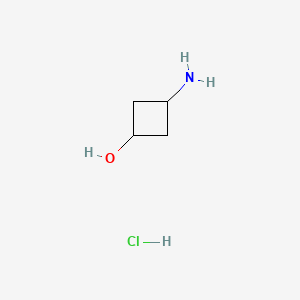
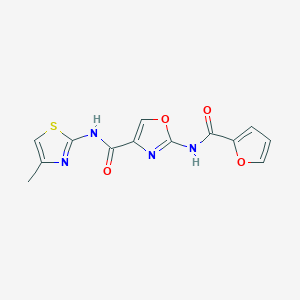
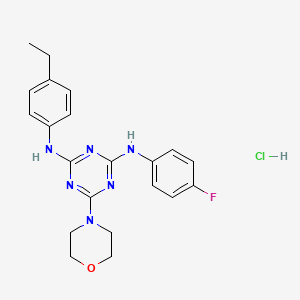
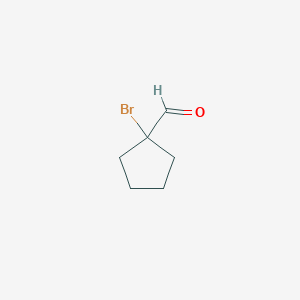
![7-Chloro-4-methyl-2-[3-(triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2644443.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-methoxybenzamide](/img/structure/B2644444.png)
![2-chloro-N-({3-[2-(morpholin-4-yl)ethoxy]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B2644447.png)